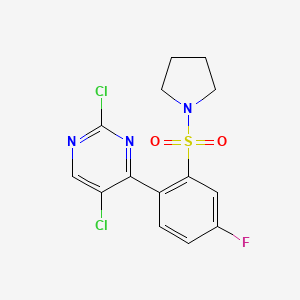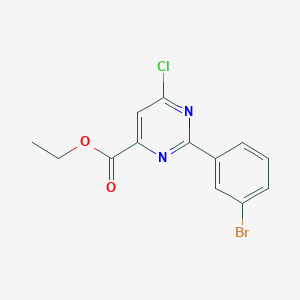
Ethyl 2-(3-bromophenyl)-6-chloropyrimidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-bromophenyl)-6-chloropyrimidine-4-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromophenyl group at the 2-position, a chlorine atom at the 6-position, and an ethyl ester group at the 4-position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-bromophenyl)-6-chloropyrimidine-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenyl boronic acid with a halogenated pyrimidine derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The reactions are optimized for high yield and purity, and the processes are scaled up to meet industrial demands.
化学反应分析
Types of Reactions
Ethyl 2-(3-bromophenyl)-6-chloropyrimidine-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromophenyl and chloropyrimidine groups can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: The compound can be oxidized to form the corresponding carboxylic acid or aldehyde derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
Substitution Reactions: The major products formed are substituted derivatives of the original compound, such as amines, thiols, and ethers.
Reduction Reactions: The major products formed are reduced derivatives, such as amines and alcohols.
Oxidation Reactions: The major products formed are oxidized derivatives, such as carboxylic acids and aldehydes.
科学研究应用
Ethyl 2-(3-bromophenyl)-6-chloropyrimidine-4-carboxylate has a wide range of scientific research applications, including:
Biological Research: The compound is used as a tool for studying the biological activity of pyrimidine derivatives and their interactions with biological targets.
Chemical Research: The compound is used as a starting material for the synthesis of other pyrimidine derivatives and for studying the reactivity of pyrimidine compounds.
Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other industrially important chemicals.
作用机制
The mechanism of action of Ethyl 2-(3-bromophenyl)-6-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and the nature of the biological target . The bromophenyl and chloropyrimidine groups play a crucial role in the binding affinity and specificity of the compound towards its targets .
相似化合物的比较
Ethyl 2-(3-bromophenyl)-6-chloropyrimidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(4-bromophenyl)-6-chloropyrimidine-4-carboxylate: This compound has a bromophenyl group at the 4-position instead of the 3-position, which can affect its biological activity and reactivity.
Ethyl 2-(3-bromophenyl)-5-chloropyrimidine-4-carboxylate: This compound has a chlorine atom at the 5-position instead of the 6-position, which can influence its chemical properties and interactions with biological targets.
Ethyl 2-(3-bromophenyl)-6-fluoropyrimidine-4-carboxylate: This compound has a fluorine atom instead of a chlorine atom at the 6-position, which can alter its reactivity and biological activity.
属性
分子式 |
C13H10BrClN2O2 |
|---|---|
分子量 |
341.59 g/mol |
IUPAC 名称 |
ethyl 2-(3-bromophenyl)-6-chloropyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H10BrClN2O2/c1-2-19-13(18)10-7-11(15)17-12(16-10)8-4-3-5-9(14)6-8/h3-7H,2H2,1H3 |
InChI 键 |
QHIGRMJKKRBDJI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=NC(=N1)C2=CC(=CC=C2)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



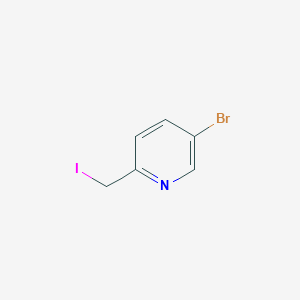
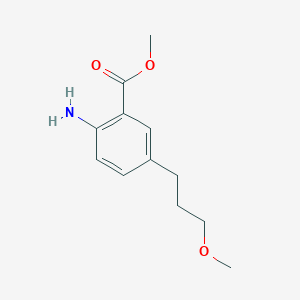
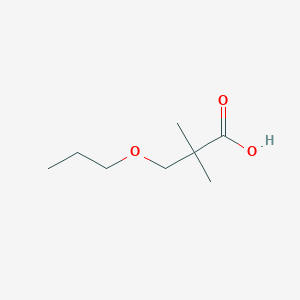
![5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13883262.png)
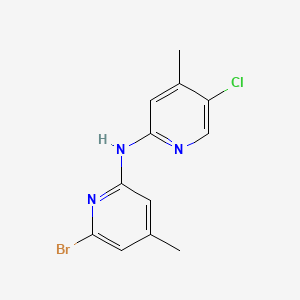
![4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine](/img/structure/B13883267.png)
![tert-butyl N-[2-[3-[4-(4-methylanilino)piperidin-1-yl]propyl]phenyl]carbamate](/img/structure/B13883269.png)
![Ethyl 2-methyl-3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate](/img/structure/B13883275.png)
![4-chloro-6-phenyl-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13883280.png)
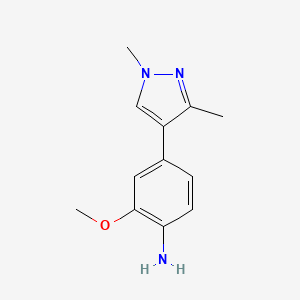
![N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(piperidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B13883300.png)
![4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13883309.png)
